Methyl 2-(morpholin-4-YL)pyridine-3-carboxylate
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Overview
Description
Methyl 2-(morpholin-4-YL)pyridine-3-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with a morpholine group at the 4-position and a carboxylate ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(morpholin-4-YL)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinic acid and morpholine.
Nucleophilic Substitution: Morpholine is reacted with 2-chloronicotinic acid under basic conditions to form 2-(morpholin-4-YL)nicotinic acid.
Esterification: The carboxylic acid group of 2-(morpholin-4-YL)nicotinic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles like sodium methoxide or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacology: this compound has potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Material Science: The compound is explored for its potential in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Methyl 2-(morpholin-4-YL)pyridine-3-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking and hydrophobic interactions. These interactions facilitate the binding of the compound to its molecular targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Methyl 2-(piperidin-4-YL)pyridine-3-carboxylate: Similar structure but with a piperidine ring instead of morpholine.
Methyl 2-(pyrrolidin-4-YL)pyridine-3-carboxylate: Contains a pyrrolidine ring.
Methyl 2-(azepan-4-YL)pyridine-3-carboxylate: Features an azepane ring.
Uniqueness: Methyl 2-(morpholin-4-YL)pyridine-3-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 2-morpholin-4-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-3-2-4-12-10(9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQTZFIPGJUJSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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